molecular formula C18H20N2O5S B11469695 N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B11469695
M. Wt: 376.4 g/mol
InChI Key: BXSDDZRUVAQJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a sulfonamide group, and a methoxyphenoxyethyl side chain. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyphenoxyethyl Side Chain: The final step involves the nucleophilic substitution reaction between the sulfonamide-quinoline intermediate and 3-methoxyphenoxyethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Potassium carbonate as a base in an organic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The quinoline core can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the methoxyphenoxyethyl side chain can interact with cell membrane receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide
  • 3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is unique due to its combination of a quinoline core, sulfonamide group, and methoxyphenoxyethyl side chain. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds. The presence of the sulfonamide group, in particular, enhances its potential as an enzyme inhibitor and therapeutic agent.

Properties

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C18H20N2O5S/c1-24-14-3-2-4-15(12-14)25-10-9-19-26(22,23)16-6-7-17-13(11-16)5-8-18(21)20-17/h2-4,6-7,11-12,19H,5,8-10H2,1H3,(H,20,21)

InChI Key

BXSDDZRUVAQJSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.